molecular formula C16H15F2NO B4237045 N-(3,5-difluorophenyl)-4-phenylbutanamide

N-(3,5-difluorophenyl)-4-phenylbutanamide

Cat. No. B4237045
M. Wt: 275.29 g/mol
InChI Key: APXNJCCYOMAOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-difluorophenyl)-4-phenylbutanamide (DFPB) is a synthetic compound that belongs to the class of amide derivatives. It is a potent analgesic agent that has been extensively studied for its potential use in the treatment of pain. DFPB is a non-opioid drug that acts on the peripheral nervous system, making it an attractive alternative to traditional opioid analgesics.

Mechanism of Action

N-(3,5-difluorophenyl)-4-phenylbutanamide acts on the peripheral nervous system by inhibiting the activity of voltage-gated sodium channels. This inhibition leads to a reduction in the excitability of sensory neurons, which results in a decrease in pain sensation. N-(3,5-difluorophenyl)-4-phenylbutanamide has also been shown to inhibit the activity of the TRPV1 receptor, which is involved in the perception of pain.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-4-phenylbutanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters involved in pain transmission, such as substance P and glutamate. N-(3,5-difluorophenyl)-4-phenylbutanamide has also been shown to reduce the expression of inflammatory cytokines in the spinal cord, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-difluorophenyl)-4-phenylbutanamide in lab experiments is its potency as an analgesic agent. This allows for the use of lower doses, which can reduce the risk of side effects. However, one limitation of using N-(3,5-difluorophenyl)-4-phenylbutanamide is its relatively short half-life, which may require more frequent dosing in some experiments.

Future Directions

There are a number of potential future directions for research on N-(3,5-difluorophenyl)-4-phenylbutanamide. One area of interest is the development of novel formulations of N-(3,5-difluorophenyl)-4-phenylbutanamide that can enhance its bioavailability and prolong its half-life. Another area of interest is the investigation of the potential use of N-(3,5-difluorophenyl)-4-phenylbutanamide in combination with other analgesic agents, such as opioids, to enhance its analgesic effects. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic effects of N-(3,5-difluorophenyl)-4-phenylbutanamide and to identify potential targets for the development of new analgesic agents.

Scientific Research Applications

N-(3,5-difluorophenyl)-4-phenylbutanamide has been extensively studied for its potential use as an analgesic agent. It has been shown to be effective in alleviating pain in animal models of acute and chronic pain. N-(3,5-difluorophenyl)-4-phenylbutanamide has also been studied for its potential use in the treatment of neuropathic pain, a type of pain that is difficult to treat with traditional analgesics.

properties

IUPAC Name

N-(3,5-difluorophenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO/c17-13-9-14(18)11-15(10-13)19-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXNJCCYOMAOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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